molecular formula C23H38N2O2S B12479450 6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12479450
M. Wt: 406.6 g/mol
InChI Key: SYQCSUAOOCSYQR-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Nonanoylamino Group: This step involves the acylation of the amine group with nonanoic acid or its derivatives.

    Attachment of the 2-Methylbutan-2-yl Group: This step can be accomplished through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methylbutan-2-yl)-2-(octanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-(2-Methylbutan-2-yl)-2-(decanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Compared to similar compounds, 6-(2-Methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits unique properties due to the specific length and structure of the nonanoylamino group

Properties

Molecular Formula

C23H38N2O2S

Molecular Weight

406.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-2-(nonanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H38N2O2S/c1-5-7-8-9-10-11-12-19(26)25-22-20(21(24)27)17-14-13-16(15-18(17)28-22)23(3,4)6-2/h16H,5-15H2,1-4H3,(H2,24,27)(H,25,26)

InChI Key

SYQCSUAOOCSYQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C(=O)N

Origin of Product

United States

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